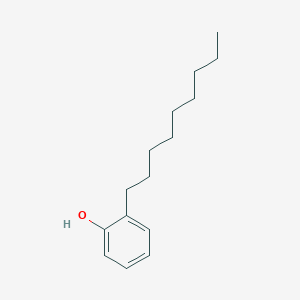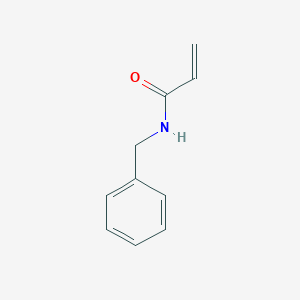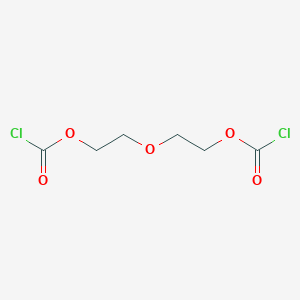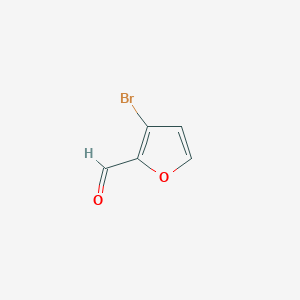
3-Bromofuran-2-carbaldehyde
Übersicht
Beschreibung
3-Bromofuran-2-carbaldehyde, also known as 3-Bromo-2-formylfuran, is a furan derivative used as a pharmaceutical intermediate . It is a pale-yellow to yellow-brown to dark-brown solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carbaldehyde can be achieved from 3-Bromofuran . It can also be synthesized from biomass via furan platform chemicals (FPCs), which are directly available from biomass .Molecular Structure Analysis
The molecular formula of 3-Bromofuran-2-carbaldehyde is C5H3BrO2 . The InChI key is KSAVZSUPQGDMRC-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromofuran-2-carbaldehyde can be used in the Suzuki–Miyaura reactions . It is a useful starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents .Physical And Chemical Properties Analysis
3-Bromofuran-2-carbaldehyde has a molecular weight of 174.98 . It is stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Scientific Field
Pharmaceutical Chemistry
Application Summary
3-Bromofuran-2-carbaldehyde is utilized in the synthesis of various pharmacologically active molecules. Its incorporation into drug molecules is significant due to the furan ring’s presence in many bioactive compounds.
Methods of Application
The compound is often used as a starting material or intermediate in organic synthesis reactions, such as Suzuki coupling, to create diverse pharmaceutical agents.
Results and Outcomes
It has been instrumental in developing chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .
Material Science
Scientific Field
Material Science
Application Summary
In material science, 3-Bromofuran-2-carbaldehyde serves as a precursor for creating novel materials with potential applications in electronics and nanotechnology.
Methods of Application
It is used to synthesize furan-based polymers and composites through various polymerization techniques, including condensation and addition reactions.
Results and Outcomes
The resulting materials exhibit unique electrical and mechanical properties, making them suitable for use in advanced material applications .
Chemical Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is pivotal in synthesizing furan derivatives, which are crucial intermediates in organic synthesis.
Methods of Application
It undergoes reactions like halogenation, cycloadditions, and nucleophilic substitutions to yield structurally diverse compounds.
Results and Outcomes
The synthesis of complex molecules like (+)Cacospongionolide B, an anti-inflammatory sesterterpene, has been achieved using 3-Bromofuran-2-carbaldehyde as a key starting material .
Chromatography
Scientific Field
Analytical Chemistry
Application Summary
3-Bromofuran-2-carbaldehyde is used in chromatographic methods as a standard or reference compound due to its distinct chemical properties.
Methods of Application
It is employed in techniques like High-Performance Liquid Chromatography (HPLC) for calibrating systems and ensuring the accuracy of analytical methods.
Results and Outcomes
Its use in chromatography aids in the precise separation and quantification of complex mixtures, enhancing the reliability of analytical results .
Analytical Chemistry
Application Summary
The compound finds use in the development of analytical methods for detecting and quantifying chemical species.
Methods of Application
It is involved in spectroscopic analysis and serves as a calibration standard due to its well-defined spectral characteristics.
Results and Outcomes
3-Bromofuran-2-carbaldehyde enhances the accuracy of spectroscopic measurements, contributing to the advancement of analytical techniques .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, it is explored for its potential in studying metabolic pathways and enzyme-substrate interactions involving furan derivatives.
Methods of Application
The compound is used in enzymatic assays and metabolic studies to understand the biochemical behavior of furan-containing molecules.
Results and Outcomes
Research has shown that derivatives of 3-Bromofuran-2-carbaldehyde can be metabolized by certain enzymes, providing insights into biological processes involving furans .
This analysis provides a detailed overview of the diverse applications of 3-Bromofuran-2-carbaldehyde in various scientific fields, highlighting its significance and versatility as a chemical compound.
Agrochemical Research
Scientific Field
Agrochemistry
Application Summary
3-Bromofuran-2-carbaldehyde is used in the development of agrochemicals, particularly in synthesizing compounds with potential pesticidal properties.
Methods of Application
The compound is incorporated into molecules designed to interact with specific biological targets in pests, affecting their growth or reproductive cycles.
Results and Outcomes
Studies have shown that furan derivatives can act as effective insecticides, herbicides, or fungicides, contributing to crop protection strategies .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
This chemical plays a role in environmental monitoring and remediation efforts, particularly in the detection of pollutants and the development of degradation pathways.
Methods of Application
It is used as a tracer or model compound in studies investigating the environmental fate of furan-containing compounds.
Results and Outcomes
Research involving 3-Bromofuran-2-carbaldehyde has led to a better understanding of how similar compounds behave and break down in the environment .
Catalysis
Scientific Field
Catalysis
Application Summary
In catalysis, 3-Bromofuran-2-carbaldehyde is explored for its reactivity in the presence of various catalysts to produce chemical reactions that are more efficient, selective, and sustainable.
Methods of Application
The compound is subjected to catalytic processes, including oxidation and reduction reactions, to study the effects of catalysts on furan compounds.
Results and Outcomes
Findings have contributed to the development of new catalytic systems that can be applied to the synthesis of complex organic molecules .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is investigated for its potential use in the synthesis of nanomaterials, which could have applications in drug delivery, sensing, and electronics.
Methods of Application
3-Bromofuran-2-carbaldehyde is used to create furan-based nanomaterials through controlled polymerization and self-assembly processes.
Results and Outcomes
The resulting nanomaterials exhibit unique properties that could be harnessed for various technological applications .
Food Chemistry
Scientific Field
Food Chemistry
Application Summary
Though not directly used in food, 3-Bromofuran-2-carbaldehyde serves as a model compound in studies related to food chemistry, such as the investigation of furan formation during food processing.
Methods of Application
It is used in analytical studies to understand the mechanisms of furan formation and its implications for food safety and quality.
Results and Outcomes
Such studies help in developing strategies to minimize furan content in processed foods, ensuring consumer safety .
Synthetic Biology
Scientific Field
Synthetic Biology
Application Summary
In synthetic biology, the compound is used to study the biosynthesis of furan-containing natural products and to engineer biological systems capable of producing these compounds.
Methods of Application
It is utilized in metabolic engineering and enzyme design to create biosynthetic pathways for the production of furan derivatives.
Results and Outcomes
This research has potential applications in producing valuable chemicals through sustainable biological processes .
Safety And Hazards
The safety information for 3-Bromofuran-2-carbaldehyde includes the following hazard statements: H302-H319 . This means it is harmful if swallowed and causes serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVZSUPQGDMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391861 | |
| Record name | 3-bromofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carbaldehyde | |
CAS RN |
14757-78-9 | |
| Record name | 3-bromofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



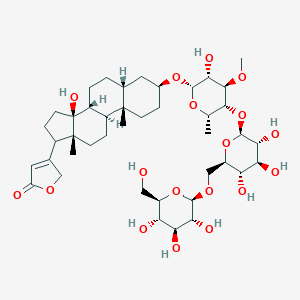
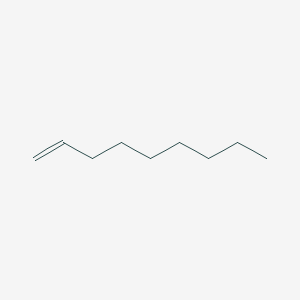
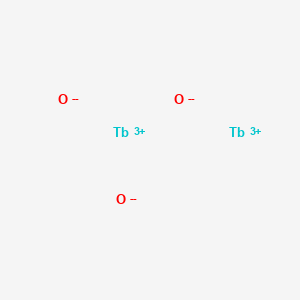
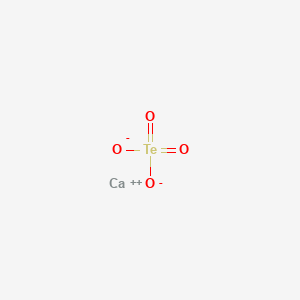
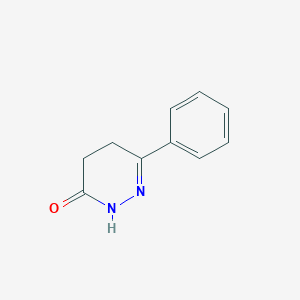
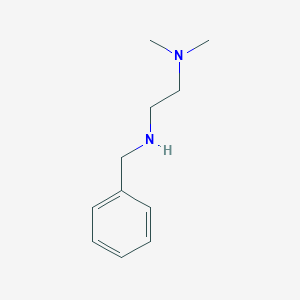
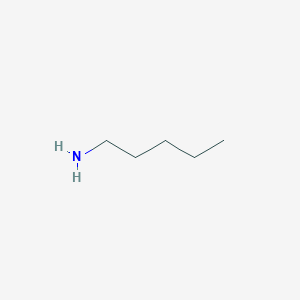
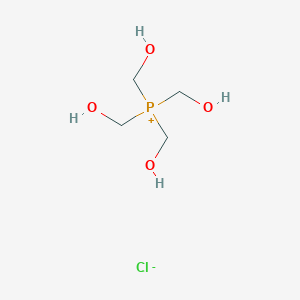
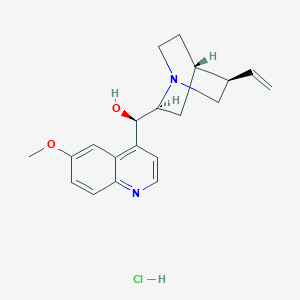
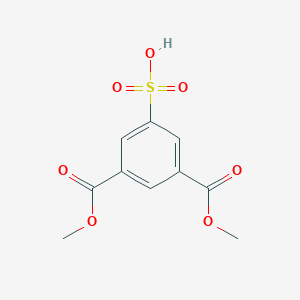
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
